4E1RCat
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Overview
Description
It specifically inhibits the interaction between eukaryotic initiation factor 4E and eukaryotic initiation factor 4G, with an IC50 value of approximately 4 micromolar . This compound has significant implications in the field of cancer research due to its ability to interfere with protein synthesis, which is crucial for cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4E1RCat involves a multi-step process. The key steps include the formation of the pyrrole ring and the subsequent attachment of the furan and nitrophenyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually synthesized in batch reactors, and the final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4E1RCat undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4E1RCat has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of cap-dependent translation and protein synthesis.
Biology: Employed in cellular studies to investigate the role of eukaryotic initiation factors in cell growth and proliferation.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit protein synthesis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein synthesis pathways
Mechanism of Action
4E1RCat exerts its effects by binding to eukaryotic initiation factor 4E, thereby preventing its interaction with eukaryotic initiation factor 4G. This inhibition disrupts the formation of the eukaryotic initiation factor 4F complex, which is essential for the recruitment of ribosomes to messenger RNA templates during protein synthesis. By blocking this process, this compound effectively reduces the synthesis of proteins that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4EGI-1: Another inhibitor of the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction, with similar mechanisms of action.
Uniqueness
4E1RCat is unique in its specific inhibition of the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction, making it a valuable tool for studying cap-dependent translation. Its ability to selectively target this interaction without affecting other pathways provides a distinct advantage in research and therapeutic applications .
Properties
Molecular Formula |
C28H18N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+ |
InChI Key |
BBQRBOIMSKMFFO-LTGZKZEYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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